Phenanthro[2,3-b]thiophene
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Overview
Description
Phenanthro[2,3-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ringThe molecular formula of this compound is C16H10S, and it has a molecular weight of 234.316 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This process leads to the formation of 3-chloro-2-chlorocarbonylphenanthro[9,10-b]thiophene, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Phenanthro[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: this compound-5,6-dione.
Reduction: this compound.
Substitution: Halogenated derivatives such as 5-bromo-Phenanthro[2,3-b]thiophene.
Scientific Research Applications
Phenanthro[2,3-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which Phenanthro[2,3-b]thiophene exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. In OFETs, for example, the compound facilitates charge transport by forming π-π stacking interactions with adjacent molecules, thereby enhancing the device’s performance . The pathways involved include the formation of conductive channels within the organic semiconductor matrix.
Comparison with Similar Compounds
- Phenanthro[2,1-b]thiophene
- Phenanthro[4,5-bcd]thiophene
- Benzo[b]thiophene
Comparison: Phenanthro[2,3-b]thiophene is unique due to its specific fusion pattern of the thiophene ring with the phenanthrene core, which imparts distinct electronic properties. Compared to Phenanthro[2,1-b]thiophene and Phenanthro[4,5-bcd]thiophene, this compound exhibits different reactivity and stability profiles, making it more suitable for certain applications in organic electronics .
Properties
CAS No. |
224-07-7 |
---|---|
Molecular Formula |
C16H10S |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
naphtho[1,2-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-10-16-13(7-8-17-16)9-15(12)14/h1-10H |
InChI Key |
PUDWJHJHVOOWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CSC4=C3 |
Origin of Product |
United States |
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